1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-methyl-1H-pyrazol-3-amine: Shares the pyrazole ring but lacks the triazole moiety.
1,2,3-triazole: Contains the triazole ring but lacks the pyrazole moiety.
Bis(pyrazolyl)methanes: Feature two pyrazole rings and are known for their biological activities.
Uniqueness: 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in chemical synthesis and its potential as a bioactive molecule .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-7(8)9-11-13/h2-3,5H,4,8H2,1H3 |
InChI Key |
YEFBDKVPBLBKAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.